1-{5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-2,3-dihydro-1H-indol-1-yl}ethanone
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Overview
Description
1-{5-[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)SULFONYL]-2,3-DIHYDRO-1H-INDOL-1-YL}-1-ETHANONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-{5-[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)SULFONYL]-2,3-DIHYDRO-1H-INDOL-1-YL}-1-ETHANONE involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of hydrazine with ketones or aldehydes under acidic conditions . The reaction typically requires refluxing in acetic acid and hydrochloric acid to yield the desired indole derivative . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using catalysts or alternative solvents .
Chemical Reactions Analysis
Scientific Research Applications
1-{5-[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)SULFONYL]-2,3-DIHYDRO-1H-INDOL-1-YL}-1-ETHANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{5-[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)SULFONYL]-2,3-DIHYDRO-1H-INDOL-1-YL}-1-ETHANONE involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Compared to other indole derivatives, 1-{5-[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)SULFONYL]-2,3-DIHYDRO-1H-INDOL-1-YL}-1-ETHANONE stands out due to its unique sulfonyl group, which can enhance its biological activity and specificity . Similar compounds include:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer effects.
Tryptophan: An essential amino acid and precursor to serotonin.
These comparisons highlight the distinct features and potential advantages of 1-{5-[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)SULFONYL]-2,3-DIHYDRO-1H-INDOL-1-YL}-1-ETHANONE in various scientific and industrial applications.
Properties
Molecular Formula |
C19H20N2O3S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-[5-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]-2,3-dihydroindol-1-yl]ethanone |
InChI |
InChI=1S/C19H20N2O3S/c1-13-11-15-5-3-4-6-19(15)21(13)25(23,24)17-7-8-18-16(12-17)9-10-20(18)14(2)22/h3-8,12-13H,9-11H2,1-2H3 |
InChI Key |
SHNCWBDPGQANGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC4=C(C=C3)N(CC4)C(=O)C |
Origin of Product |
United States |
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